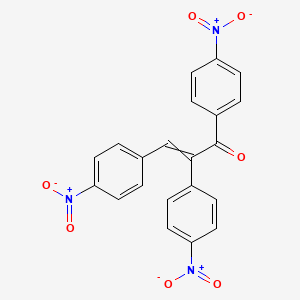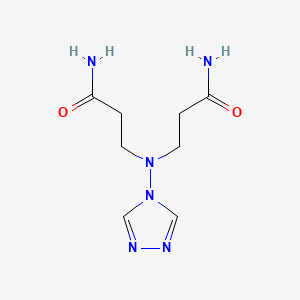![molecular formula C17H34O4 B14264534 3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol CAS No. 136132-41-7](/img/structure/B14264534.png)
3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol is an organic compound with the molecular formula C15H30O4 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a dodecyloxirane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol typically involves the reaction of dodecyloxirane with propane-1,2-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong bases such as sodium hydroxide or potassium hydroxide, which facilitate the opening of the epoxide ring in dodecyloxirane and its subsequent reaction with propane-1,2-diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2-diol: A simpler diol without the dodecyloxirane moiety.
Dodecyloxirane: An epoxide with a dodecyl group.
1,2-Propanediol, 3-[(3-dodecyloxiranyl)oxy]-: A closely related compound with similar chemical properties.
Uniqueness
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol is unique due to the presence of both the dodecyloxirane and propane-1,2-diol moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Propriétés
Numéro CAS |
136132-41-7 |
|---|---|
Formule moléculaire |
C17H34O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-(3-dodecyloxiran-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(21-16)20-14-15(19)13-18/h15-19H,2-14H2,1H3 |
Clé InChI |
PYMCUCOJAYAWTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1C(O1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)


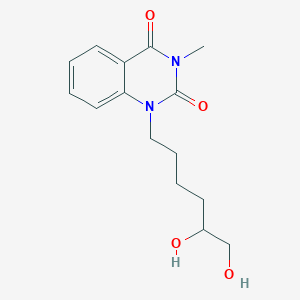
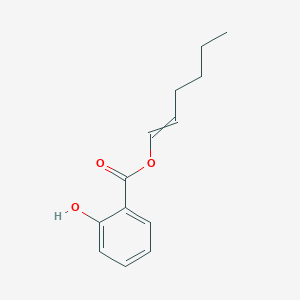
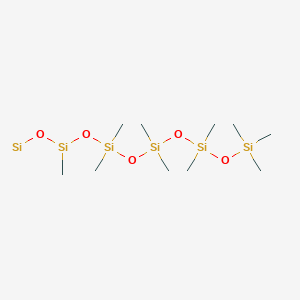
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
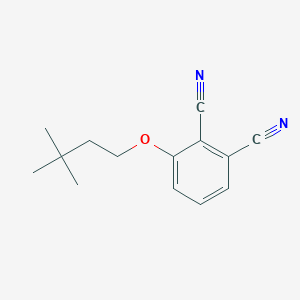
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
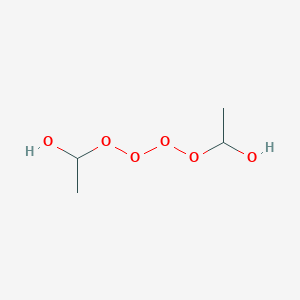
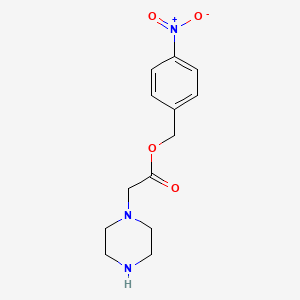
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
